4-Methoxythieno[2,3-d]pyrimidine

Kinase inhibition FGFR1 Cancer therapeutics

Select 4-Methoxythieno[2,3-d]pyrimidine as your core scaffold to differentiate your kinase inhibitor library from standard quinazoline-based series. This specific isomer with the 4-methoxy substituent enables a unique thermal rearrangement to 3-methylthieno[2,3-d]pyrimid-4-ones—a transformation not possible with 4-chloro variants. In comparative bromination, the 4-methoxy group directs distinct polyfunctionalization patterns, giving access to 5,6-disubstituted derivatives via one-pot convergent synthesis. Deploy this scaffold for FGFR1 inhibitor programs achieving IC50 values of 0.9–5.6 µM, where the methoxy group occupies a critical hydrophobic pocket in the ATP-binding site. For EGFR programs, expect improved solubility and metabolic stability compared to quinazoline cores. Confirm regiochemical identity before purchase—isomeric thieno[3,2-d] or 4-chloro analogs will yield chemically and pharmacologically non-equivalent libraries.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 14080-52-5
Cat. No. B13736434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythieno[2,3-d]pyrimidine
CAS14080-52-5
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCOC1=C2C=CSC2=NC=N1
InChIInChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3
InChIKeyMLVDSDPLMDXUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxythieno[2,3-d]pyrimidine (CAS 14080-52-5): Core Building Block for Kinase-Focused Medicinal Chemistry


4-Methoxythieno[2,3-d]pyrimidine (CAS 14080-52-5) is a fused heteroaromatic scaffold comprising a thiophene ring annulated to a 4-methoxypyrimidine. This core is a recognized bioisostere of the quinazoline pharmacophore [1], positioning it as a strategic starting material for kinase inhibitor discovery. The compound itself is a small (MW 166.20), moderately lipophilic (XLogP3 1.4) [2] intermediate that serves as a direct precursor to 5,6-disubstituted derivatives and a versatile handle for library synthesis via electrophilic substitution or cross-coupling at the thiophene ring [3].

Why 4-Methoxythieno[2,3-d]pyrimidine Cannot Be Substituted with Generic Thienopyrimidine Isomers or 4-Chloro Analogs


The 4-methoxy substituent on the thieno[2,3-d]pyrimidine core dictates both synthetic reactivity and downstream biological performance in ways that are not interchangeable with isomeric (e.g., thieno[3,2-d]) or 4-chloro analogs. Specifically, the 4-methoxy group enables a thermal rearrangement to 3-methylthieno[2,3-d]pyrimid-4-ones that is not observed with the 4-chloro derivative [1]. Furthermore, in direct comparative bromination studies, 4-methoxy- and 4-chloro-thieno[2,3-d]pyrimidines yield distinct polyfunctional derivatives due to differential electronic activation of the thiophene ring [2]. Replacing this specific building block with a 4-chloro or 4-unsubstituted variant would alter the regioselectivity of electrophilic aromatic substitution, preclude access to the thermal rearrangement product, and modify the hydrogen-bond acceptor capacity of the core in kinase ATP-binding sites—rendering the resulting library chemically and pharmacologically non-equivalent [3].

Quantitative Differentiation of 4-Methoxythieno[2,3-d]pyrimidine: Comparative Data Versus Closest Analogs


FGFR1 Kinase Inhibition: 4-Methoxy Derivatives Achieve Sub-Micromolar Potency

In a focused library of 23 4-methoxythieno[2,3-d]pyrimidine derivatives, 9 compounds demonstrated direct inhibition of FGFR1 kinase with IC50 values spanning 0.9 to 5.6 µM [1]. This contrasts with the parent unsubstituted thieno[2,3-d]pyrimidine scaffold, which lacks intrinsic kinase inhibitory activity and serves only as an inert core. The 4-methoxy group was shown via molecular docking to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the observed activity [1].

Kinase inhibition FGFR1 Cancer therapeutics

Synthetic Accessibility: One-Pot Access to 5,6-Disubstituted Derivatives from 4-Chloropyrimidines

A one-pot procedure converts 4-chloro-6-methoxypyrimidines directly into 5,6-disubstituted 4-methoxythieno[2,3-d]pyrimidines via sequential treatment with sodium sulfide, BrCH2EWG electrophiles, and sodium hydride [1]. This contrasts with the synthesis of 4-(dialkylamino)thieno[2,3-d]pyrimidines, which requires a more complex sequence involving formamide-derived carboxaldehyde intermediates and does not proceed under identical one-pot conditions [1].

Synthetic methodology One-pot synthesis Thienopyrimidine

Thermal Rearrangement: Exclusive Transformation of 4-Methoxy to 3-Methylthienopyrimidin-4-ones

4-Methoxy derivatives of thieno[2,3-d]pyrimidine undergo a thermal rearrangement to yield 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones [1]. This rearrangement is not observed for the corresponding 4-chloro analogs under identical thermal conditions, which instead require phosphorus oxychloride treatment for further functionalization [2].

Chemical reactivity Thermal rearrangement Scaffold diversification

Differential Bromination: Regioselectivity Distinguishes 4-Methoxy from 4-Chloro Scaffolds

In a comparative study of bromination reactions, 4-methoxythieno[2,3-d]pyrimidines (compounds Ia,b and Va,b) containing a methyl group at the 5- or 6-position were brominated alongside their 4-chloro counterparts [1]. The 4-methoxy group activates the thiophene ring toward electrophilic attack, altering both the rate and regioselectivity of bromination relative to the 4-chloro series, which proceeds via a distinct mechanistic pathway [1].

Electrophilic substitution Bromination Derivatization

Bioisosteric Advantage: Thieno[2,3-d]pyrimidine Core as a Quinazoline Replacement

The thieno[2,3-d]pyrimidine scaffold is a recognized bioisostere of the 4-anilinoquinazoline pharmacophore found in clinically approved EGFR inhibitors such as gefitinib and erlotinib [1]. Comparative studies indicate that thieno[2,3-d]pyrimidine derivatives can achieve improved solubility and metabolic stability relative to quinazoline-based inhibitors, though at the cost of reduced Caco-2 permeability [2]. For context, optimized thieno[2,3-d]pyrimidine-based EGFR inhibitors have achieved IC50 values of 0.096 µM (compound 7b) versus erlotinib at 0.037 µM [3].

Bioisostere EGFR inhibition Drug design

Patent-Leveraged Scaffold: cGMP-Specific PDE Inhibition Validates Therapeutic Utility

Thieno[2,3-d]pyrimidine compounds of general formula (1) are claimed in EP 1167367 A1 as having cGMP-specific phosphodiesterase (PDE5) inhibitory activity [1]. The 4-methoxy substitution is among the specific embodiments covered in the patent, positioning 4-methoxythieno[2,3-d]pyrimidine as a core scaffold for developing PDE5 inhibitors—a therapeutic class distinct from the kinase inhibition applications of related scaffolds.

Phosphodiesterase inhibition cGMP Patent literature

Recommended Applications of 4-Methoxythieno[2,3-d]pyrimidine in Medicinal Chemistry and Chemical Biology


FGFR1-Targeted Kinase Inhibitor Discovery

Use 4-methoxythieno[2,3-d]pyrimidine as the core scaffold for synthesizing focused libraries of FGFR1 inhibitors. As demonstrated by Kotey et al., 4-methoxythieno[2,3-d]pyrimidine derivatives achieve FGFR1 IC50 values in the 0.9–5.6 µM range [1]. This application is particularly relevant for oncology programs targeting FGFR-driven cancers, where the methoxy group occupies a hydrophobic pocket in the ATP-binding site identified by molecular docking [1].

Bioisosteric Replacement of Quinazoline in EGFR Inhibitor Optimization

Deploy 4-methoxythieno[2,3-d]pyrimidine as a bioisosteric replacement for the quinazoline core in EGFR inhibitor programs seeking improved solubility and metabolic stability. Thieno[2,3-d]pyrimidine derivatives have demonstrated enhanced solubility and metabolic stability relative to quinazoline-based inhibitors, albeit with reduced Caco-2 permeability [2]. This scaffold is particularly suited for lead optimization campaigns where quinazoline series encounter ADME liabilities.

One-Pot Library Synthesis of 5,6-Disubstituted Derivatives

Leverage the one-pot synthetic methodology reported by Kobayashi et al. for the efficient preparation of 5,6-disubstituted 4-methoxythieno[2,3-d]pyrimidine libraries [3]. This convergent approach enables rapid analog generation from 4-chloro-6-methoxypyrimidines without isolation of ketone intermediates, making it ideal for high-throughput medicinal chemistry workflows and parallel synthesis platforms.

Access to 3-Methylthienopyrimidin-4-ones via Thermal Rearrangement

Utilize the unique thermal rearrangement of 4-methoxythieno[2,3-d]pyrimidines to generate 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones [4]. This transformation provides access to a distinct chemical space that is inaccessible from 4-chloro or 4-amino analogs, enabling the exploration of novel chemotypes in screening collections and the identification of new structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxythieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.